2-Hexadecyl-1-phenylcyclobutan-1-OL
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Overview
Description
2-Hexadecyl-1-phenylcyclobutan-1-OL is an organic compound characterized by a cyclobutane ring substituted with a hexadecyl group and a phenyl group. This compound belongs to the class of alcohols, featuring a hydroxyl group (-OH) attached to the cyclobutane ring. Its unique structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecyl-1-phenylcyclobutan-1-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Hexadecyl-1-phenylcyclobutan-1-OL undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) for halogenation.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane hydrocarbons.
Substitution: Formation of halogenated cyclobutane derivatives.
Scientific Research Applications
2-Hexadecyl-1-phenylcyclobutan-1-OL has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hexadecyl-1-phenylcyclobutan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic hexadecyl chain can interact with lipid membranes, altering their properties and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cetyl alcohol: A long-chain fatty alcohol with similar hydrophobic properties but lacking the cyclobutane ring.
Phenylcyclobutanol: Similar structure but without the hexadecyl group, leading to different physical and chemical properties.
Uniqueness
2-Hexadecyl-1-phenylcyclobutan-1-OL is unique due to its combination of a cyclobutane ring, a phenyl group, and a long hexadecyl chain. This unique structure imparts distinct solubility, reactivity, and biological activity compared to other similar compounds .
Properties
CAS No. |
92346-30-0 |
---|---|
Molecular Formula |
C26H44O |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
2-hexadecyl-1-phenylcyclobutan-1-ol |
InChI |
InChI=1S/C26H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-21-25-22-23-26(25,27)24-19-17-15-18-20-24/h15,17-20,25,27H,2-14,16,21-23H2,1H3 |
InChI Key |
NNKFFUWEAVNCJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CCC1(C2=CC=CC=C2)O |
Origin of Product |
United States |
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